molecular formula C20H22N4O B2582362 4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251601-18-9

4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2582362
CAS RN: 1251601-18-9
M. Wt: 334.423
InChI Key: XUCNCIFVGQRZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a novel compound that has gained attention in various fields of research. It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide”, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular formula of “4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is C20H22N4O, and its molecular weight is 334.423.


Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .

Scientific Research Applications

Biological Activities

1,8-Naphthyridines, the class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .

Anticancer Properties

1,6-Naphthyridines, a related class of compounds, have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and their structure-activity relationship (SAR) has been explored through molecular modeling studies .

Anti-Human Immunodeficiency Virus (HIV) Properties

1,6-Naphthyridines have also been found to have anti-HIV properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.

Anti-Microbial Properties

1,6-Naphthyridines have been found to have antimicrobial properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.

Anti-Inflammatory Properties

1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.

Anti-Oxidant Properties

1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar properties.

Use as Ligands

1,8-Naphthyridines have been used as ligands . This suggests that “N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide” could potentially be studied for similar uses.

properties

IUPAC Name

4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNCIFVGQRZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.